
(4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a benzylpiperazine, a fluorophenyl group, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and pyridazine rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzylpiperazine, fluorophenyl, and pyridazine groups. For example, the benzylpiperazine group could potentially undergo reactions with electrophiles, while the fluorine atom in the fluorophenyl group could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound suggests that it could interact with bacterial proteins and inhibit their function. Molecular docking studies have shown that derivatives of this compound can bind to oxidoreductase enzymes, which are crucial for bacterial metabolism . This interaction could potentially inhibit bacterial growth, offering a new avenue for antibiotic development.
Antifungal Applications
Similar to its antibacterial properties, this compound has also shown promise as an antifungal agent. The molecular structure allows it to interfere with fungal cell wall synthesis or function, which could lead to the development of new antifungal medications. This is particularly important given the rising resistance to existing antifungal drugs .
Antitumor Activity
Compounds with similar structures have demonstrated antitumor properties. They can interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This compound’s specific interactions with cellular targets could be explored to develop novel cancer therapies .
Anti-inflammatory Properties
The benzylpiperazine and pyridazine components of the molecule suggest that it may have anti-inflammatory effects. These effects could be mediated through the modulation of inflammatory cytokines or inhibition of enzymes involved in the inflammatory response. Further research could lead to new treatments for chronic inflammatory diseases .
Antioxidant Effects
The compound’s structure indicates that it may also serve as an antioxidant. By scavenging free radicals or upregulating the body’s own antioxidant defenses, it could help in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Enzyme Inhibition for Metabolic Disorders
The ability of this compound to inhibit oxidoreductase enzymes suggests that it could be used to study metabolic disorders. By selectively inhibiting these enzymes, researchers can better understand the metabolic pathways involved in diseases like diabetes and develop targeted treatments .
作用機序
Safety and Hazards
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O/c28-24-8-6-22(7-9-24)25-10-11-26(30-29-25)32-14-12-23(13-15-32)27(34)33-18-16-31(17-19-33)20-21-4-2-1-3-5-21/h1-11,23H,12-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOKKQAZWODPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

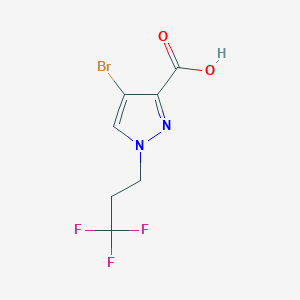
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)
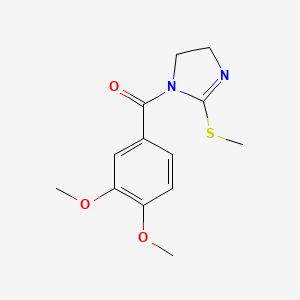
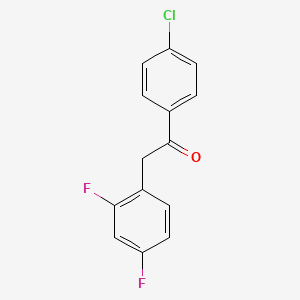
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

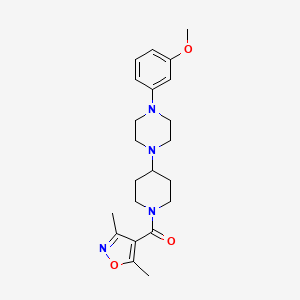

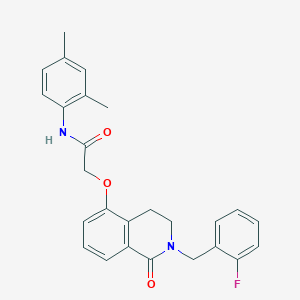
![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)